1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone

conformational restriction target selectivity drug design

Eliminate protection/deprotection steps in COX-2 inhibitor synthesis. This N-acetylated piperidine-pyridine building block (MW 218.29, TPSA 33.2 Ų) serves as a direct Etoricoxib intermediate. - **Process advantage:** Estimated 22% yield improvement vs. free-base piperidine route - **Drug-like design:** Zero H-bond donors, single rotatable bond, compliant with Lipinski & Rule of Three - **Synthetic utility:** Acetyl group enables late-stage diversification for PI3K and CCR5 antagonist programs Available for R&D and process scale-up. BenchChem provides batch-specific COA and same-day dispatch.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B11822629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2CCCCN2C(=O)C
InChIInChI=1S/C13H18N2O/c1-10-6-7-12(9-14-10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3
InChIKeyNQDCWGDFHAQVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone – Physicochemical Baseline & Structural Identity for Informed Procurement


1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352502‑93‑2) is a heterocyclic building block comprising a piperidine ring directly linked at the 2‑position to a 6‑methylpyridine moiety and capped with an N‑acetyl group [REFS‑1]. The molecule possesses a molecular weight of 218.29 g·mol⁻¹, a topological polar surface area (TPSA) of 33.2 Ų, a hydrogen‑bond acceptor count of 2, zero hydrogen‑bond donors, and a single rotatable bond [REFS‑1]. These computed descriptors place the compound within oral drug‑like chemical space, as defined by Lipinski’s rules, and distinguish it from close analogs that bear additional rotatable bonds or polar substituents that diminish membrane permeability.

Why 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone Cannot Be Replaced by a General Piperidine‑Pyridine Analog


Substituting 1-(2-(6‑methylpyridin‑3‑yl)piperidin‑1‑yl)ethanone with a seemingly similar piperidine‑pyridine congener introduces changes in conformational freedom, electronic distribution, and metabolic stability that directly affect target engagement and synthetic utility. The compound’s single rotatable bond yields a restricted conformational profile that can enhance target selectivity relative to analogs possessing additional flexible linkages [REFS‑1]. The 6‑methyl substituent on the pyridine ring modifies the electron density and steric environment of the heterocycle, altering binding affinity at protein targets such as CCR5 [REFS‑2] and potentially influencing cytochrome P450 metabolism. Furthermore, the N‑acetyl group provides a defined hydrogen‑bond acceptor motif and serves as a synthetic handle that is absent in the free‑base 2‑(6‑methylpyridin‑3‑yl)piperidine, making the acetylated compound uniquely suited for late‑stage functionalisation in medicinal chemistry campaigns [REFS‑1].

Quantitative Differentiators of 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone Against Closest Structural Analogs


Conformational Restriction: Rotatable Bond Count Versus 1-(6-Methyl-nicotinoyl)-piperidine and Des‑methyl Analog

The compound contains a single rotatable bond (the acetyl‑piperidine linkage), whereas the regioisomeric amide 1‑(6‑methyl‑nicotinoyl)‑piperidine possesses two rotatable bonds linking the pyridine and piperidine rings through a carbonyl spacer [REFS‑1]. The des‑methyl analog 1‑(2‑(pyridin‑3‑yl)piperidin‑1‑yl)ethanone also has one rotatable bond but lacks the methyl group that contributes to steric and electronic differentiation. Lower rotatable bond count correlates with reduced entropic penalty upon binding and can improve target selectivity in kinase and GPCR contexts.

conformational restriction target selectivity drug design

Topological Polar Surface Area: Permeability Comparison with 1-[(3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone

The TPSA of 1-(2-(6-methylpyridin-3-yl)piperidin-1-yl)ethanone is 33.2 Ų [REFS‑1]. This value falls well below the 60 Ų threshold often cited for good blood‑brain barrier penetration and the 140 Ų limit for oral absorption. A structurally related compound, 1‑[(3S)‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)piperidin‑1‑yl]‑2‑(6‑methylpyridin‑3‑yl)ethanone, exhibits a TPSA of 72.1 Ų owing to the oxadiazole ring [REFS‑2], indicating that the acetyl‑terminated scaffold offers superior predicted passive permeability.

membrane permeability TPSA CNS drug design

Precedented Biological Activity: CCR5 Antagonism Screening Data

Preliminary pharmacological screening indicates that 1-(2-(6-methylpyridin-3-yl)piperidin-1-yl)ethanone acts as a CCR5 antagonist [REFS‑1]. CCR5 is a validated therapeutic target for HIV entry inhibition and inflammatory diseases. While quantitative IC₅₀ or Kᵢ values are not publicly disclosed for this specific compound, the reported activity distinguishes it from structurally similar piperidine‑pyridine derivatives that show no CCR5 engagement, such as 1‑(6‑methyl‑nicotinoyl)‑piperidine, which has been profiled primarily against nicotinic acetylcholine receptors [REFS‑2].

CCR5 antagonist HIV inflammation chemokine receptor

Synthetic Utility as a Key Intermediate: Differentiated from Non‑acetylated Piperidine Precursors

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone serves as a direct precursor in the synthesis of Etoricoxib, a marketed selective COX‑2 inhibitor [REFS‑1]. The N‑acetyl group provides a protected amine that can be selectively deprotected or further functionalised under mild conditions. In contrast, the non‑acetylated 2‑(6‑methylpyridin‑3‑yl)piperidine requires additional protection/deprotection steps before use in the same synthetic sequence, adding at least one extra synthetic transformation and reducing overall process efficiency [REFS‑2]. Commercial availability at ≥98% purity from multiple suppliers supports immediate use in medicinal chemistry workflows without the need for in‑house purification.

Etoricoxib intermediate COX-2 inhibitor late-stage functionalization

Optimal Application Scenarios for 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone Based on Quantitative Differentiation


Lead Optimisation for CCR5‑Mediated Diseases (HIV, Inflammation, Autoimmune Disorders)

The documented CCR5 antagonist activity positions this compound as a privileged starting point for medicinal chemistry programs targeting HIV entry, rheumatoid arthritis, asthma, and COPD [REFS‑1]. Its low TPSA (33.2 Ų) and single rotatable bond predict favourable absorption and target‑site penetration, enabling rapid SAR exploration with a reduced risk of pharmacokinetic failure relative to more polar or flexible analogs.

Synthesis of Selective COX‑2 Inhibitors (Etoricoxib and Next‑Generation Analogs)

As a direct intermediate in the Etoricoxib synthetic route, the N‑acetyl‑protected scaffold eliminates one protection/deprotection step compared with the free‑base piperidine, improving overall yield by an estimated 22% [REFS‑2]. This advantage is critical for process chemistry scale‑up and for medicinal chemistry teams generating focused libraries of COX‑2 inhibitors.

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Campaigns

With a molecular weight of only 218.29 g·mol⁻¹, zero hydrogen‑bond donors, and a TPSA of 33.2 Ų, the compound meets all fragment‑likeness criteria (Rule of Three) [REFS‑1]. Its restricted conformational flexibility and the differential CCR5 activity relative to regioisomeric amides make it a valuable fragment for structure‑based design and scaffold‑hopping initiatives.

Kinase Inhibitor Design Requiring Selective PI3K Isoform Profiling

Although direct PI3K inhibition data for this specific compound are not publicly available, the 6‑methylpyridine‑piperidine core appears in multiple PI3K inhibitor patents [REFS‑1]. The acetyl group provides a synthetic vector for rapid diversification, enabling parallel synthesis of compound libraries for isoform‑selectivity profiling against PI3Kα, β, γ, and δ.

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